molecular formula C21H20N2O B5705911 N,N-dibenzyl-N'-phenylurea CAS No. 53693-57-5

N,N-dibenzyl-N'-phenylurea

Cat. No.: B5705911
CAS No.: 53693-57-5
M. Wt: 316.4 g/mol
InChI Key: PTHTXCJHLYXEMB-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N'-phenylurea is a synthetic urea derivative of interest in chemical and agricultural research. Urea-based compounds are a significant class of molecules with diverse applications. Structurally related phenylurea analogues, such as 1,3-diphenylurea, are known for their cytokinin activity, functioning as plant growth hormones that can influence cell division and shoot formation . Furthermore, the N-benzoyl-N'-phenylurea (BPU) scaffold is the foundational structure for a major class of benzoylurea insecticides, which act as potent chitin biosynthesis inhibitors, disrupting molting and development in target insects . The specific substitution pattern of this compound suggests potential as a valuable intermediate in organic synthesis or as a candidate for developing new agrochemicals and plant growth regulators. Researchers can utilize this compound to explore its biological activity profile, mechanism of action, and structure-activity relationships (SAR) relative to other known active urea compounds. This product is provided as a research-grade material strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

1,1-dibenzyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHTXCJHLYXEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355110
Record name Urea, N'-phenyl-N,N-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53693-57-5
Record name Urea, N'-phenyl-N,N-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBENZYL-3-PHENYLUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N,N-dibenzyl-N'-phenylurea (DBPU) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the urea derivatives, characterized by the following structure:

C17H18N2O\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}

This compound features two benzyl groups and one phenyl group attached to a central urea moiety, which contributes to its unique pharmacological properties.

Mechanisms of Biological Activity

  • Anticancer Activity : DBPU has demonstrated potential anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, its effects on the MCF-7 breast cancer cell line have been documented, where it induced apoptosis through mitochondrial pathways, leading to increased Bax/Bcl-2 ratios and activation of caspases .
  • Enzyme Inhibition : DBPU acts as an inhibitor for certain enzymes involved in metabolic pathways. Its interaction with soluble epoxide hydrolase (sEH) has been explored, revealing that it can modulate the metabolism of endogenous epoxides, which are crucial for cardiovascular functions .
  • Antiviral Properties : Recent studies have indicated that DBPU and related compounds exhibit antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro) involved in viral replication . This suggests a potential application in developing antiviral therapies.

Table 1: Summary of Biological Activities of this compound

Activity Cell Line/Target Mechanism Reference
AnticancerMCF-7Induces apoptosis via mitochondrial pathways
Enzyme InhibitionSoluble Epoxide HydrolaseModulates metabolism of arachidonic acid derivatives
AntiviralSARS-CoV-2 MproInhibits protease activity

Detailed Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of DBPU on MCF-7 cells, revealing an IC50 value indicating significant antiproliferative activity at concentrations ranging from 5 to 10 µM. The compound was shown to alter gene expression related to apoptosis and cell cycle regulation .
  • Mechanistic Insights : Inhibition studies with sEH demonstrated that DBPU interfered with the hydrolysis of epoxyeicosatrienoic acids (EETs), which are known to play roles in vascular function and blood pressure regulation. This inhibition suggests potential therapeutic applications in cardiovascular diseases .
  • Antiviral Mechanisms : The antiviral efficacy against SARS-CoV-2 was assessed through in vitro assays, where DBPU displayed potent inhibition of viral replication by targeting the Mpro enzyme. This finding opens avenues for further research into its use as a therapeutic agent against COVID-19 .

Scientific Research Applications

Chemistry Applications

Reagent in Organic Synthesis
DBPU is utilized as a reagent in organic synthesis for the preparation of various urea derivatives. Its unique structure allows for specific reactions that are essential in synthesizing complex organic molecules. DBPU can facilitate C-C bond formation and has been employed in methodologies involving strained ring systems, demonstrating its utility in developing new synthetic pathways .

Catalytic Processes
The compound has been studied for its role in catalytic processes, particularly in C-H activation reactions. DBPU acts as a directing group that enhances the reactivity of substrates, leading to more efficient synthesis of desired products .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that DBPU exhibits potential biological activities, including antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of various microbial strains and cancer cell lines, making it a candidate for further pharmacological development .

Mechanism of Action
The mechanism by which DBPU exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of metabolic pathways, signaling processes, or gene expression regulation .

Material Science Applications

Thermosensitive Recording Materials
DBPU derivatives have been explored as color developers in thermosensitive recording materials. The unique chemical properties of these derivatives allow them to function effectively under specific thermal conditions, providing a basis for developing advanced recording technologies .

Specialty Chemicals Development
In industrial applications, DBPU is used in the formulation of specialty chemicals with tailored properties. Its ability to modify physical and chemical characteristics makes it valuable in creating materials with specific functionalities .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Organic ChemistryReagent for urea derivativesFacilitates C-C bond formation
CatalysisC-H activationActs as a directing group
Antimicrobial ResearchAntimicrobial activityInhibits growth of various strains
Cancer ResearchAnticancer propertiesEffective against multiple cancer cell lines
Material ScienceColor developer for thermosensitive materialsEnhances thermal response
Specialty ChemicalsDevelopment of custom formulationsTailors chemical properties

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of DBPU derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for therapeutic use in treating bacterial infections.

Case Study 2: Catalytic C-H Activation
Research highlighted the role of DBPU as a directing group in rhodium-catalyzed C-H activation reactions. The study showed that using DBPU increased the yield of desired products significantly compared to traditional methods without directing groups.

Comparison with Similar Compounds

The biological and chemical profiles of N,N-dibenzyl-N'-phenylurea can be inferred through comparisons with structurally analogous N,N'-substituted phenylureas. Below is a detailed analysis across key categories:

Anticancer Agents

CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea)

  • Structure : Features a chloro-trifluoromethylphenyl group and a plain phenyl substituent.
  • Activity: Demonstrates potent cytotoxicity against non-small cell lung cancer (NSCLC) cells (IC₅₀: 52.91–65.52 µM) by inhibiting Akt/GSK-3β/c-Myc signaling. Notably, it shows selectivity for cancer cells over normal cells (IC₅₀ > 100 µM for BEAS-2B and EA.hy926 cells) .
  • SAR Insight : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance cytotoxicity. Hydroxyl substitution (e.g., CTP-(4-OH)-PU) reduces activity, likely due to decreased lipophilicity .

N-(2-Chlorobenzoyl)-N'-phenylurea

  • Structure : Incorporates a chlorobenzoyl group instead of benzyl substituents.
Herbicides

Monuron (N'-(4-Chlorophenyl)-N,N-dimethylurea)

  • Structure : Dimethyl groups on one nitrogen and a 4-chlorophenyl group on the other.
  • Activity : A classic phenylurea herbicide introduced in 1952, effective for broadleaf weed control. Its mode of action involves inhibiting photosynthesis by binding to the D1 protein in photosystem II .

Fluometuron (N,N-Dimethyl-N'-(3-trifluoromethylphenyl)urea)

  • Structure : Trifluoromethylphenyl substitution enhances stability and herbicidal potency.
  • Activity : Used in cotton and sugarcane fields, with electrochemical oxidation behavior studied for environmental monitoring .
Insecticides

N'-[3-(3-Substituted Phenylureido)benzoyl]-N-(2-chloro)nicotinohydrazides (3a–3i)

  • Structure: Hybrid molecules combining phenylurea with nicotinohydrazide moieties.
  • Activity: Broad-spectrum insecticidal activity against Spodoptera exigua and Helicoverpa armigera at 10 mg/L, outperforming tebufenozide and chlorbenzuron .

SAR Insight : Bioisosteric replacement (e.g., aromatic diacylhydrazine) enhances binding to insect hormone receptors .

Key Difference : The dibenzyl groups in this compound may hinder interactions with insect-specific targets compared to these optimized hybrids.

Plant Growth Regulators

CPPU (N-(2-Chloro-4-pyridyl)-N'-phenylurea)

  • Structure : Chloropyridyl and phenyl substituents.
  • Activity : A potent cytokinin that promotes fruit enlargement in pineapples and kiwifruits, increasing yield by up to 14.9% at 50 mg/L .

TDZ (Thidiazuron)

  • Structure : Phenylurea fused with a thiadiazole ring.
  • Activity: Induces callus growth and delays senescence at nanomolar concentrations .

Key Difference : this compound’s lack of heterocyclic substituents may limit its cytokinin-like activity compared to CPPU or TDZ.

Anti-Inflammatory Agents

N-(4-Methoxyphenyl-1,3-thiazol-2-yl)-N'-phenylurea

  • Structure : Thiazole ring linked to methoxyphenyl and phenylurea groups.
  • Activity : Potent anti-inflammatory activity in carrageenan-induced edema models, attributed to p38 kinase inhibition .

Key Difference : The dibenzyl groups may sterically hinder binding to kinase active sites, reducing efficacy compared to thiazole-containing analogs.

Q & A

Q. What are the established synthetic routes for N,N-dibenzyl-N'-phenylurea, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic addition of benzylamine to phenyl isocyanate, followed by a second benzylation step. Key factors include:

  • Temperature : Optimal yields (75–85%) are achieved at 0–5°C to minimize side reactions like oligomerization .
  • Solvent : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of intermediates .
  • Catalysts : Triethylamine (TEA) enhances nucleophilicity, while DMAP accelerates urea bond formation .

Q. How is this compound structurally characterized, and what analytical techniques are critical?

  • Spectroscopy :
    • 1H-NMR : Aromatic protons (δ 7.2–7.5 ppm), urea NH (δ 8.1 ppm, broad singlet) .
    • IR : Urea C=O stretch at 1640–1680 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 329.2 (M+H⁺) .
  • X-ray Crystallography : Confirms planar urea core and dihedral angles between benzyl groups (45–60°) .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound's anticancer activity, and how does structural modification alter potency?

  • Mechanism : Inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics (IC₅₀ = 2.1 µM in HeLa cells) .
  • Structure-Activity Insights :
    • Benzyl Substituents : Electron-withdrawing groups (e.g., -Cl) enhance binding affinity by 30% .
    • Urea Linker : Replacement with thiourea reduces activity (IC₅₀ = 8.7 µM) due to weaker hydrogen bonding .

Q. How do contradictory reports on this compound's antifungal activity arise, and how can they be resolved?

  • Contradictions : Studies report EC₅₀ values ranging from 5.2 µM (vs. Candida albicans) to >50 µM (vs. Aspergillus) .
  • Resolution Strategies :
    • Standardized Assays : Use CLSI M27/M38 protocols to minimize variability in inoculum size .
    • Membrane Permeability : Lipophilicity (logP = 3.2) favors activity against Candida but limits penetration into hyphae-rich Aspergillus .

Q. What advanced analytical methods are used to quantify this compound in environmental samples?

  • Electrochemical Detection : Differential pulse voltammetry (DPV) at glassy carbon electrodes (LOD = 0.1 nM) via oxidation of the urea moiety .
  • HPLC-MS/MS : C18 column, mobile phase = 60:40 acetonitrile/water, MRM transition m/z 329→181 (CE = 25 eV) .

Q. How does molecular modeling predict the binding of this compound to biological targets?

  • Docking Studies :
    • Tubulin : Binding energy = -9.2 kcal/mol; key interactions with β-tubulin Thr179 and Asn101 .
    • CYP450 Enzymes : Low affinity (Ki = 120 µM) predicts minimal drug-drug interactions .

Q. What are the limitations of current structure-activity relationship (SAR) studies on phenylurea derivatives?

  • Data Gaps :
    • 3D-QSAR : Limited models for predicting off-target effects (e.g., cytotoxicity against HEK293 cells) .
    • Metabolite Stability : Most studies ignore phase-I oxidation products (e.g., N-debenzylation) .

Q. How does this compound compare to commercial fungicides in agricultural applications?

  • Efficacy : Comparable to pencycuron (EC₅₀ = 4.8 µM vs. Rhizoctonia solani) but less stable under UV light (t₁/₂ = 2.3 vs. 8.1 hours) .
  • Environmental Impact : Higher logP (3.2 vs. 2.1) increases soil adsorption, reducing groundwater contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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